molecular formula C9H11NO3 B2968038 4-Isopropoxypicolinic acid CAS No. 863507-74-8

4-Isopropoxypicolinic acid

Cat. No.: B2968038
CAS No.: 863507-74-8
M. Wt: 181.191
InChI Key: UQPHAYRJAYNZRD-UHFFFAOYSA-N
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Description

4-Isopropoxypicolinic acid is an organic compound derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of an isopropoxy group attached to the 4-position of the pyridine ring. It is a white solid that is slightly soluble in water and has various applications in scientific research and industry.

Properties

IUPAC Name

4-propan-2-yloxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHAYRJAYNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypicolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.

    Isopropoxylation: The introduction of the isopropoxy group at the 4-position can be achieved through a nucleophilic substitution reaction. This involves reacting picolinic acid with isopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Compounds with different functional groups replacing the isopropoxy group.

Scientific Research Applications

4-Isopropoxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Isopropoxypicolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-Isopropoxypicolinic acid can be compared with other similar compounds such as picolinic acid, nicotinic acid, and isonicotinic acid:

    Picolinic Acid: Both compounds have a carboxylic acid group at the 2-position, but this compound has an additional isopropoxy group at the 4-position.

    Nicotinic Acid: Nicotinic acid has the carboxylic acid group at the 3-position, making it structurally different.

    Isonicotinic Acid: Isonicotinic acid has the carboxylic acid group at the 4-position, but lacks the isopropoxy group.

Uniqueness: The presence of the isopropoxy group at the 4-position in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Biological Activity

4-Isopropoxypicolinic acid, a derivative of picolinic acid, has garnered attention in various fields due to its potential biological activities. This article explores the compound's mechanisms, pharmacological effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to the pyridine ring. This structural feature influences its solubility and interaction with biological targets. The molecular formula is C10H13NO3, with a molecular weight of approximately 197.22 g/mol.

PropertyValue
Molecular FormulaC10H13NO3
Molecular Weight197.22 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to modulate the activity of the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism . FXR activation leads to the regulation of genes involved in cholesterol transport and glucose metabolism, indicating potential applications in metabolic disorders such as obesity and type 2 diabetes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies suggest that the compound can reduce inflammation markers in various models, potentially benefiting conditions like non-alcoholic fatty liver disease (NAFLD) and other inflammatory disorders.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies

  • Metabolic Syndrome : In a rodent model of metabolic syndrome, administration of this compound resulted in significant reductions in body weight and improvements in insulin sensitivity. The study highlighted the compound's potential as an adjunct therapy for managing metabolic disorders .
  • Liver Disease : A clinical trial involving patients with NAFLD showed that treatment with FXR agonists, including derivatives like this compound, led to improved liver function tests and reduced hepatic fat content .

Research Findings

Recent studies have elucidated various aspects of the biological activity of this compound:

  • Enzyme Modulation : It has been reported to influence enzymes involved in lipid metabolism, leading to altered cholesterol levels in treated subjects .
  • Gene Expression Regulation : The compound affects the expression of genes related to inflammation and lipid metabolism, showcasing its broad impact on metabolic pathways .

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